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Compound of Interest

Compound Name: 5-Bromo-8-methoxyquinoline

Cat. No.: B186703

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-bromo-8-methoxyquinoline, a significant heterocyclic compound in medicinal chemistry and
materials science. This document is intended for researchers, scientists, and professionals in
drug development, offering a centralized resource for its structural characterization through
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Core Spectroscopic Data

The structural elucidation of 5-bromo-8-methoxyquinoline is confirmed through the following
spectroscopic data, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

H NMR (Proton NMR) Data

The 'H NMR spectrum reveals the chemical environment and connectivity of the hydrogen
atoms in the molecule.
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-2 8.89-8.91[1] dd J23= 4.0, J2a= 1.2[1]
H-4 8.43[1] dd Jas= 8.4, Jaz= 1.6[1]
H-6 7.66[1] d Je7= 8.4[1]
H-3 7.49[1] dd J32= 4.0, Jsa= 8.4[1]
H-7 6.87[1] d J76= 8.4[1]
-OCHs 4.04[1] s

Solvent: CDCIs, Frequency: 400 MHz[1]

13C NMR (Carbon NMR) Data

The 3C NMR spectrum identifies the number of unique carbon environments in the molecule.

Carbon Chemical Shift (6, ppm)
c-8 152.2[1]

C-2 149.7[1]

C-8a 140.8[1]

C-4 135.5[1]

C-6 130.0[1]

C-4a 128.1[1]

C-3 122.8[1]

C-5 111.8[1]

C-7 108.1[1]

-OCHs 56.2[1]
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Solvent: CDCls, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the
absorption of infrared radiation.

Wavenumber (v, cm~?) Description of Vibration

2915, 2848[1] C-H stretching (aliphatic)

1600, 1588, 1500[1] C=C and C=N stretching (aromatic ring)
1460[1] C-H bending (methyl)

1352, 1300[1] C-O stretching (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its
molecular weight and elemental composition.

lon m/z (Da)

[M]*+ 236.9789 (calculated), 236.9791 (found)

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of 5-Bromo-8-methoxyquinoline

A solution of bromine (1.1 equivalents) in chloroform (CHCIs) is added dropwise to a solution of
8-methoxyquinoline (1 equivalent) in distilled dichloromethane (CH2Clz) over 10 minutes in the
dark at ambient temperature.[2] The reaction mixture is stirred for 2 days, with progress
monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the organic layer is
washed three times with a 5% sodium bicarbonate (NaHCOs) solution, dried over anhydrous
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sodium sulfate (Na2S0Oa4), and concentrated under reduced pressure.[2] The crude product is

then purified by column chromatography on a short alumina column, eluting with a 1:3 mixture

of ethyl acetate and hexane to yield 5-bromo-8-methoxyquinoline.[2]

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 5-bromo-8-methoxyquinoline is dissolved
in about 0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard (& = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz spectrometer.

Data Acquisition: For tH NMR, a standard pulse sequence is used with a sufficient number of
scans to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse
sequence is employed.

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier
transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 5-bromo-8-methoxyquinoline is mixed
with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1.

Data Analysis: The absorption bands are analyzed to identify the characteristic vibrations of
the functional groups present in the molecule.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, at a low concentration.
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 Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization
(ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

o Data Acquisition: The instrument is operated in positive ion mode to detect the protonated
molecule [M+H]* or the molecular ion [M]*.

» Data Analysis: The exact mass is measured and compared with the calculated theoretical
mass to confirm the elemental composition. The fragmentation pattern, particularly the
isotopic signature of bromine (*°Br and 81Br in an approximate 1:1 ratio), is analyzed to
confirm the presence of a bromine atom.

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation is a critical aspect of analytical
chemistry. The following diagram illustrates the general workflow for the spectroscopic analysis
of 5-bromo-8-methoxyquinoline.
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Spectroscopic Analysis Workflow for 5-Bromo-8-methoxyquinoline

Sample Preparation

5-Bromo-8-methoxyquinoline
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NMR Spectroscopy
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-8-methoxyquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186703#spectroscopic-data-nmr-ir-ms-for-5-bromo-
8-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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